

# De Novo Biosynthesis of 4-Hydroxymandelic Acid in *Saccharomyces cerevisiae*

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## Compound of Interest

Compound Name: *p*-Hydroxymandelic acid

Cat. No.: B3429084

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## Introduction

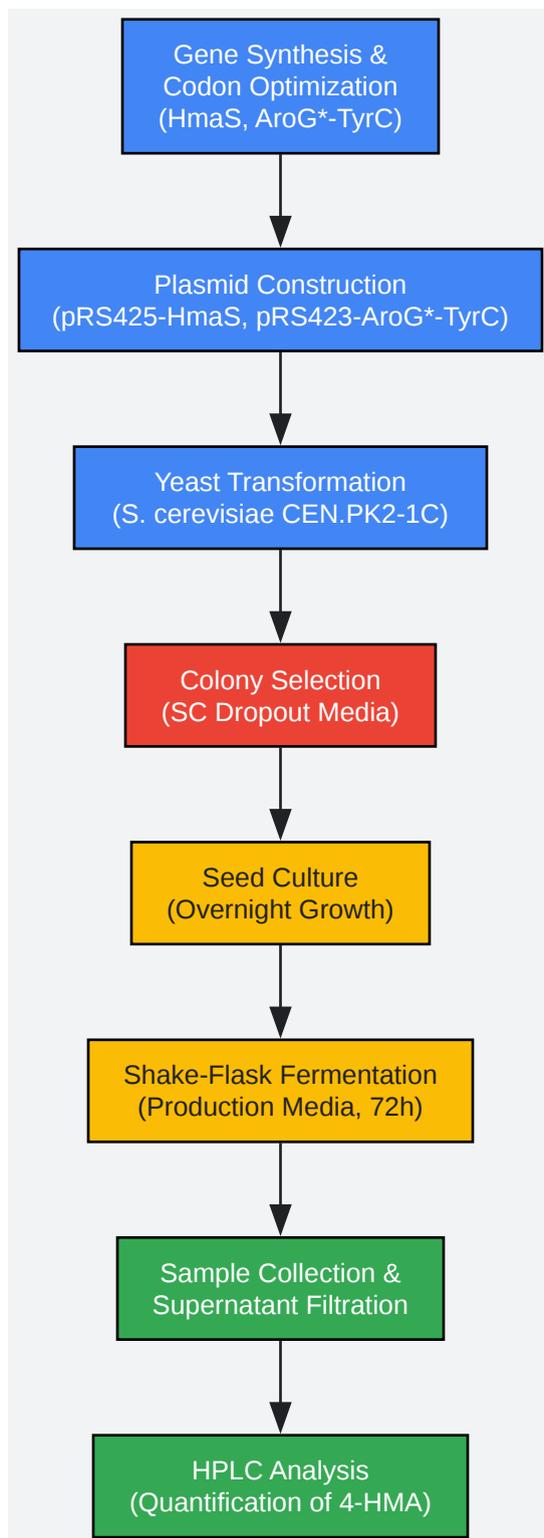
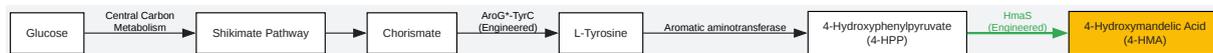
4-Hydroxymandelic acid (4-HMA) is a valuable chiral  $\alpha$ -hydroxy acid that serves as a key precursor for the synthesis of various pharmaceuticals and fine chemicals, including the cardiovascular drug atenolol. Traditional chemical synthesis methods for 4-HMA often involve harsh conditions, toxic reagents, and result in racemic mixtures, necessitating costly and inefficient chiral resolution steps. The development of microbial fermentation processes for the de novo production of 4-HMA from simple sugars offers a sustainable and economically viable alternative. *Saccharomyces cerevisiae*, a well-characterized and industrially robust yeast, has emerged as a promising host for this purpose. This guide details the metabolic engineering strategies, experimental protocols, and quantitative outcomes for establishing 4-HMA biosynthesis in *S. cerevisiae*.

## Metabolic Pathway Engineering

The biosynthesis of 4-HMA in *S. cerevisiae* is achieved by introducing a heterologous pathway that converts the native aromatic amino acid L-tyrosine into 4-HMA. The central strategy involves the expression of a hydroxymandelate synthase (HmaS) to catalyze the conversion of the precursor 4-hydroxyphenylpyruvate (4-HPP) to 4-HMA.

The engineered pathway leverages the endogenous shikimate pathway for the supply of L-tyrosine, which is then deaminated to form 4-HPP. A key step in enhancing the metabolic flux towards 4-HMA is the introduction of an efficient HmaS enzyme and the amplification of the upstream pathway to increase the precursor pool.

A notable strategy involves the expression of a fusion protein, *AroG-TyrC*, which combines a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (*AroG*) and a chorismate mutase/prephenate dehydrogenase (*TyrC*). This fusion enzyme efficiently converts intermediates from the central carbon metabolism into L-tyrosine. The native L-tyrosine is then converted to 4-HPP, which is finally catalyzed by HmaS to produce 4-HMA.



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